Cas no 1422536-56-8 (Marginatoxin)

Marginatoxin 化学的及び物理的性質
名前と識別子
-
- Marginatoxin
- 1422536-56-8
- FS-8280
- 9-(2H-1,3-benzodioxol-5-yl)-6,7,8-trimethoxy-3H,3aH,4H,9H,9aH-naphtho[2,3-c]furan-1-one
- 9-(benzo[d][1,3]dioxol-5-yl)-6,7,8-trimethoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3h)-one
-
- インチ: InChI=1S/C22H22O7/c1-24-16-8-12-6-13-9-27-22(23)19(13)17(18(12)21(26-3)20(16)25-2)11-4-5-14-15(7-11)29-10-28-14/h4-5,7-8,13,17,19H,6,9-10H2,1-3H3
- InChIKey: UYNLREYGLZRAKW-UHFFFAOYSA-N
- ほほえんだ: COc1cc2CC3COC(=O)C3C(c3ccc4OCOc4c3)c2c(OC)c1OC
計算された属性
- せいみつぶんしりょう: 398.13655304g/mol
- どういたいしつりょう: 398.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 72.4Ų
Marginatoxin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4496-10 mg |
Marginatoxin |
1422536-56-8 | 98% | 10mg |
¥ 4,180 | 2023-07-10 | |
ChemFaces | CFN95174-10mg |
Marginatoxin |
1422536-56-8 | >=98% | 10mg |
$318 | 2021-07-22 | |
ChemFaces | CFN95174-10mg |
Marginatoxin |
1422536-56-8 | >=98% | 10mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN4496-1 mL * 10 mM (in DMSO) |
Marginatoxin |
1422536-56-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2890 | 2023-09-15 | |
TargetMol Chemicals | TN4496-1 ml * 10 mm |
Marginatoxin |
1422536-56-8 | 1 ml * 10 mm |
¥ 2890 | 2024-07-19 | ||
TargetMol Chemicals | TN4496-10mg |
Marginatoxin |
1422536-56-8 | 10mg |
¥ 4180 | 2024-07-19 |
Marginatoxin 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Marginatoxinに関する追加情報
Marginatoxin (CAS No. 1422536-56-8): A Comprehensive Overview
Marginatoxin (CAS No. 1422536-56-8) is a naturally occurring compound derived from the marine sponge Theonella swinhoei. This compound has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding Marginatoxin.
Chemical Structure and Synthesis
The chemical structure of Marginatoxin is characterized by a complex polycyclic framework with multiple functional groups, including hydroxyl, carbonyl, and amide functionalities. This intricate structure contributes to its diverse biological activities. The total synthesis of Marginatoxin has been a challenging task for synthetic chemists due to its complexity. However, recent advancements in synthetic methodologies have enabled the successful synthesis of this compound, paving the way for further studies on its biological properties.
Biological Activities
Marginatoxin has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and immunology. One of the most notable biological activities of Marginatoxin is its potent cytotoxicity against various cancer cell lines. Studies have shown that Marginatoxin can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Additionally, it has been reported to exhibit selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Beyond its anticancer properties, Marginatoxin has also demonstrated immunomodulatory effects. Research has indicated that it can modulate the immune response by affecting the activation and function of immune cells such as T-cells and macrophages. These immunomodulatory activities suggest potential applications in autoimmune diseases and inflammatory disorders.
Mechanisms of Action
The mechanisms underlying the biological activities of Marginatoxin are still being elucidated. One proposed mechanism involves the interaction of Marginatoxin with specific cellular targets such as protein kinases and ion channels. For instance, studies have shown that Marginatoxin can inhibit the activity of certain protein kinases involved in cell proliferation and survival pathways. This inhibition may contribute to its cytotoxic effects on cancer cells.
In addition to protein kinase inhibition, Marginatoxin has been found to modulate ion channels, particularly potassium channels. The modulation of these channels can affect cellular processes such as membrane potential and calcium signaling, which are crucial for cell function and survival. These findings highlight the multifaceted nature of Marginatoxin's biological activities.
Clinical Potential and Future Directions
The clinical potential of Marginatoxin is an area of active research. Preclinical studies have provided promising results, but further investigations are needed to translate these findings into clinical applications. Several challenges need to be addressed, including optimizing the pharmacokinetic properties of Marginatoxin, enhancing its bioavailability, and minimizing potential side effects.
To overcome these challenges, researchers are exploring various strategies such as prodrug design and nanoparticle-based delivery systems. These approaches aim to improve the therapeutic index of Marginatoxin and enhance its efficacy in treating diseases such as cancer and autoimmune disorders.
In conclusion, is a fascinating compound with a wide range of biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential. As our understanding of this compound deepens, it holds promise for advancing medical treatments in various fields. p > article > response >
1422536-56-8 (Marginatoxin) 関連製品
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)




